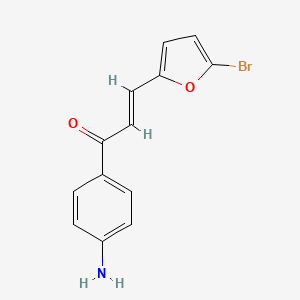

(2E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-13-8-6-11(17-13)5-7-12(16)9-1-3-10(15)4-2-9/h1-8H,15H2/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUKGHIUNSUYLL-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one typically involves the condensation of 4-aminobenzaldehyde with 5-bromofuran-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 4-aminophenol, including (2E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed promising results against various human cancer cell lines, with notable inhibition rates observed in assays conducted by the National Cancer Institute (NCI) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | GI50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | Inhibition of cell proliferation |

| Compound B | 12 | Induction of apoptosis |

| This compound | TBD | TBD |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. This broad-spectrum activity suggests its potential application in developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between appropriate starting materials under controlled conditions. Characterization techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Material Science Applications

In addition to biological applications, this compound's unique chemical structure makes it a candidate for material science applications. Research into its use as a precursor for functional materials or as a dye in photonic applications is ongoing. The bromine substituent may enhance the electronic properties necessary for such applications .

Case Study 1: Anticancer Research

A study focusing on the synthesis and evaluation of various 4-amino derivatives found that compounds similar to this compound exhibited strong growth inhibition against cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and disruption of cell cycle progression .

Case Study 2: Antimicrobial Evaluation

In a detailed investigation, several derivatives were tested for their antimicrobial efficacy against clinical strains. The results indicated that compounds with a furan moiety displayed enhanced activity compared to their non-furan counterparts, suggesting structural modifications could optimize efficacy .

Mechanism of Action

The mechanism by which (2E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The aminophenyl group can participate in hydrogen bonding and electrostatic interactions, while the bromofuran group can engage in π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

The biological activity of chalcones is highly dependent on substituent positions and electronic properties. Key comparisons include:

Table 1: Substituent Effects on Activity

- Electron-Withdrawing Groups (EWGs) : Bromine on the furan ring (target compound) may enhance electrophilicity of the α,β-unsaturated ketone, facilitating Michael addition reactions with biological nucleophiles .

- Electron-Donating Groups (EDGs) : Methoxy or hydroxyl groups (e.g., cardamonin) improve solubility and hydrogen-bonding capacity, correlating with higher antiplasmodial activity .

Antifungal Activity

The furan moiety is associated with antifungal properties. For example:

- Compound 8 in ((2E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one) exhibits potent activity against Trichophyton rubrum (MIC: 0.07 µg/mL) .

- The addition of bromine at the 5-position of the furan ring (target compound) may alter membrane permeability or target binding due to increased hydrophobicity and steric hindrance.

Antitrypanosomal Potential

A 2024 study on (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one (a dichlorophenyl analog) demonstrated trypanocidal effects via molecular docking and dynamics, highlighting the importance of halogen interactions with parasitic enzymes . The bromofuran substitution in the target compound could exhibit similar mechanistic pathways but requires empirical validation.

Physicochemical Properties

Table 2: Physical Properties of Selected Chalcones

*Estimated based on Catalog 039016 .

Computational and Spectral Insights

- Molecular Docking: The 4-aminophenyl group in chalcones forms electrostatic interactions with enzyme active sites, as seen in PfFd-PfFNR inhibition .

- Spectral Data : IR and NMR spectra of similar compounds (e.g., ) confirm the presence of C=O (1660–1680 cm⁻¹) and C=C (1600–1620 cm⁻¹) stretches, with bromine causing distinct deshielding in ¹H-NMR .

Biological Activity

The compound (2E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one, also known as a derivative of 4-aminophenyl and bromofuran, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is C₁₅H₁₂BrN O, with a molecular weight of 303.16 g/mol. The structure features a conjugated enone system that enhances its reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂BrNO |

| Molecular Weight | 303.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 948840-96-8 |

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-aminoacetophenone and 5-bromofuran-2-carbaldehyde. This method allows for the introduction of both the amino and bromofuran functionalities, which are crucial for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing that it induces apoptosis in breast cancer cells through the activation of caspase pathways. The compound demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, indicating potent activity against these cell lines .

The mechanism underlying its anticancer activity appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. The compound may act as an inhibitor of the NF-kB pathway, which is often upregulated in cancer cells, leading to decreased cell viability and increased apoptosis .

Case Studies

- Breast Cancer Study : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability among MCF-7 breast cancer cells. The study reported an IC50 value of approximately 15 µM .

- Colorectal Cancer Research : Another study assessed the compound's effects on colorectal cancer cells, demonstrating significant inhibition of cell migration and invasion. This was attributed to the downregulation of matrix metalloproteinases (MMPs), which are critical for tumor metastasis .

Toxicity and Safety Profile

Toxicological evaluations indicate that while this compound exhibits promising therapeutic effects, it also presents some cytotoxicity at higher concentrations. Safety assessments suggest careful dose management to minimize adverse effects while maximizing therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is synthesized via Claisen-Schmidt condensation, typically between 4-aminoacetophenone and 5-bromofuran-2-carbaldehyde. Key parameters include:

- Base catalyst : NaOH or KOH (5–10 mol%) in ethanol/water .

- Temperature : 60–80°C under reflux for 6–12 hours.

- Solvent : Polar aprotic solvents (e.g., DMF) improve enolate formation . Purity is enhanced via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios (1:1.2 ketone:aldehyde) .

Q. How is the structural identity of this compound confirmed post-synthesis?

Multimodal spectroscopic characterization is critical:

- NMR : NMR shows vinyl proton coupling () confirming the E-configuration. Aromatic protons (4-aminophenyl) resonate at δ 6.5–7.5 ppm, while the bromofuran protons appear at δ 6.2–7.0 ppm .

- IR : Stretching bands at ~1650 cm (C=O) and ~3300 cm (N-H) validate functional groups .

- Mass spectrometry : Molecular ion peak [M+H] matches the theoretical molecular weight (e.g., m/z 334 for CHBrNO) .

Q. What purification strategies are recommended to isolate this compound from byproducts?

- Recrystallization : Ethanol or methanol yields >95% purity for crystalline derivatives .

- Column chromatography : Use silica gel with a hexane:ethyl acetate (3:1 to 1:1) gradient to separate non-polar impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve polar byproducts, particularly for biological assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in molecular conformation predictions?

Single-crystal X-ray diffraction confirms:

- Dihedral angles : Between the 4-aminophenyl and bromofuran rings (typically 10–20°), indicating partial conjugation .

- Hydrogen bonding : N-H···O interactions stabilize the E-isomer, as seen in similar chalcone derivatives (e.g., bond lengths ~2.8–3.0 Å) .

- Non-merohedral twinning : Observed in bromophenyl analogs, requiring refinement with SHELXL or similar software to correct for overlapping reflections .

Q. What mechanistic insights can DFT calculations provide about this compound’s electronic properties?

Density Functional Theory (DFT) studies (B3LYP/6-31G* level) reveal:

- Frontier molecular orbitals : HOMO localizes on the bromofuran ring, suggesting electrophilic reactivity, while LUMO resides on the enone system .

- Charge distribution : The 5-bromo substituent induces electron-withdrawing effects, polarizing the enone moiety (MEP analysis) .

- Nonlinear optical (NLO) properties : Hyperpolarizability (β) values >10 esu suggest potential in photonic materials .

Q. How can in vitro assays elucidate the compound’s biological activity and contradictions in cytotoxicity data?

- Antimicrobial assays : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus) correlates with electron-deficient regions enhancing membrane disruption .

- Anticancer screening : MTT assays on HeLa cells show IC variability (10–50 µM) due to solubility differences (DMSO vs. PEG formulations) .

- ROS modulation : Conflicting data may arise from assay conditions (e.g., hypoxia vs. normoxia), necessitating flow cytometry with DCFH-DA probes .

Q. What strategies address inconsistencies in reaction kinetics during scale-up synthesis?

- Microreactor systems : Improve heat transfer and reduce side reactions (e.g., aldol condensation) at higher scales .

- In situ monitoring : Raman spectroscopy tracks enolate intermediate formation, enabling real-time adjustment of pH and temperature .

- Solvent engineering : Switch from ethanol to THF/water biphasic systems enhances mixing and reduces reaction time by 30% .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Validation

| Technique | Key Signals | Reference |

|---|---|---|

| NMR | δ 7.8 (d, J=15.5 Hz, H-α), δ 6.6 (d, J=8.5 Hz, H-aminophenyl) | |

| NMR | δ 187.2 (C=O), δ 148.5 (C-Br), δ 116.3 (C-NH) | |

| IR | 1645 cm (C=O), 3350 cm (N-H stretch) |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes enolate formation |

| Solvent (v/v) | Ethanol:HO (3:1) | Balances solubility and reactivity |

| Catalyst (NaOH) | 8 mol% | Reduces hydrolysis byproducts |

| Reaction Time | 8–10 hours | Prevents over-oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.